molecular formula C19H22N4O B12542271 N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea CAS No. 143798-20-3

N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea

Cat. No.: B12542271
CAS No.: 143798-20-3
M. Wt: 322.4 g/mol
InChI Key: WBAQRDIJYMHAEH-UHFFFAOYSA-N
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Description

N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl and isopropyl groups, and a pyridine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The indole derivative is then subjected to alkylation reactions to introduce the dimethyl and isopropyl groups.

    Urea Formation: The substituted indole is reacted with an isocyanate derivative of pyridine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-2-ylurea
  • N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-4-ylurea
  • N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-quinolin-3-ylurea

Uniqueness

N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is unique due to its specific substitution pattern on the indole and pyridine rings, which can influence its chemical reactivity and biological activity

Properties

CAS No.

143798-20-3

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-(1,2-dimethyl-3-propan-2-ylindol-5-yl)-3-pyridin-3-ylurea

InChI

InChI=1S/C19H22N4O/c1-12(2)18-13(3)23(4)17-8-7-14(10-16(17)18)21-19(24)22-15-6-5-9-20-11-15/h5-12H,1-4H3,(H2,21,22,24)

InChI Key

WBAQRDIJYMHAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3)C(C)C

Origin of Product

United States

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